molecular formula C15H20BrNO2 B13492407 tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13492407
M. Wt: 326.23 g/mol
InChI Key: MHRCNLMOWFIJPC-UHFFFAOYSA-N
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Description

Tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor isoquinoline compound, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl group.

    tert-Butyl 4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine atom.

    tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the methyl group.

Uniqueness

Tert-Butyl 7-bromo-4-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of both the bromine and tert-butyl ester groups, which can influence its reactivity and potential applications. The combination of these functional groups can make it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 7-bromo-4-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-8-17(14(18)19-15(2,3)4)9-11-7-12(16)5-6-13(10)11/h5-7,10H,8-9H2,1-4H3

InChI Key

MHRCNLMOWFIJPC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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